Exatecan Intermediate 9-Derived Product Demonstrates 2.8-Fold Higher Topoisomerase I Inhibitory Potency than SN-38
Exatecan (derived from Intermediate 9) exhibits significantly greater enzymatic inhibition of DNA topoisomerase I compared to the clinically relevant comparator SN-38, the active metabolite of irinotecan. In a head-to-head assay using topoisomerase I obtained from SUIT-2 human pancreatic cancer cells, exatecan achieved an IC₅₀ of 0.82 μg/mL, whereas SN-38 required a substantially higher concentration of 2.3 μg/mL to achieve equivalent inhibition [1].
| Evidence Dimension | Topoisomerase I enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.82 μg/mL |
| Comparator Or Baseline | SN-38: 2.3 μg/mL |
| Quantified Difference | 2.8-fold higher potency (2.3 / 0.82 = 2.80) |
| Conditions | Topoisomerase I enzyme obtained from SUIT-2 human pancreatic cancer cells |
Why This Matters
Procurement of Intermediate 9 enables synthesis of a final payload with substantially greater target engagement at lower concentrations, a critical advantage for ADC therapeutic index optimization.
- [1] Takiguchi S, Kumazawa E, Shimazoe T, Tohgo A, Kono A. Antitumor effect of DX-8951, a novel camptothecin analog, on human pancreatic tumor cells and their CPT-11-resistant variants cultured in vitro and xenografted into nude mice. Jpn J Cancer Res. 1997;88(8):760-769. View Source
